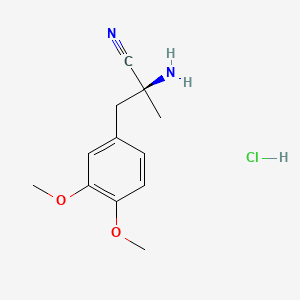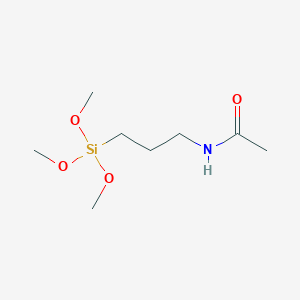
1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Overview
Description
1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound characterized by a bromine atom and a hexafluoropropoxy group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of “1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene” would likely be other organic compounds in a chemical reaction. The bromine atom and the hexafluoropropoxy group on the benzene ring can potentially react with other compounds under the right conditions .
Mode of Action
“this compound” might undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring . It could also participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the bromine atom .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, certain reactions involving benzene derivatives are catalyzed by specific substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be synthesized through several methods, including:
Nucleophilic Substitution: Reacting 4-bromophenol with hexafluoropropyl bromide in the presence of a base such as potassium carbonate.
Electrophilic Aromatic Substitution: Brominating 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene using bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine dioxide or bromate.
Reduction: The compound can be reduced to form 1-bromo-4-(1,1,2,3,3,3-hexafluoropropyl)benzene.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Bromine Dioxide: Formed through the oxidation of the bromine atom.
1-Bromo-4-(1,1,2,3,3,3-hexafluoropropyl)benzene: Formed through the reduction of the bromine atom.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: As a precursor for the development of pharmaceuticals with enhanced stability and bioavailability.
Industry: In the production of advanced materials and coatings with improved chemical resistance.
Comparison with Similar Compounds
1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to its combination of bromine and hexafluoropropoxy groups. Similar compounds include:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the additional fluorine atoms present in the hexafluoropropoxy group.
1-Bromo-4-(perfluorobutyl)benzene: Contains a longer perfluorinated chain compared to the hexafluoropropoxy group.
Properties
IUPAC Name |
1-bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKOCQVEBDITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614254 | |
| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-78-6 | |
| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenyl 1,1,2,3,3,3-hexafluoropropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)



![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)
![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)


